Cefquinome sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

118443-88-2 |

|---|---|

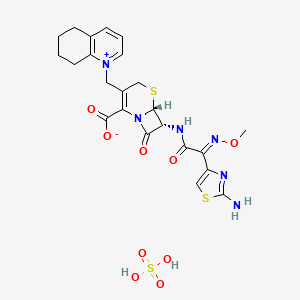

Formule moléculaire |

C23H24N6O5S2.H2O4S |

Poids moléculaire |

626.689 |

Synonymes |

[6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium |

Origine du produit |

United States |

Foundational & Exploratory

Cefquinome Sulfate: A Technical Deep Dive into its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome sulfate, a fourth-generation cephalosporin exclusively for veterinary use, exhibits broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its efficacy against Gram-positive bacteria. The primary mode of action involves the inhibition of bacterial cell wall synthesis through the covalent binding to essential Penicillin-Binding Proteins (PBPs), leading to compromised cell wall integrity and subsequent bacterial lysis. This document collates available quantitative data on its antimicrobial potency, details relevant experimental methodologies, and visualizes the key pathways and processes involved.

Introduction to this compound

Cefquinome is an aminothiazolyl cephalosporin characterized by a bicyclic pyridinium group at the C-3 position, which enhances its stability against many β-lactamases and facilitates penetration into bacterial cells.[1][2] As a fourth-generation cephalosporin, it possesses a broader spectrum of activity compared to its predecessors, demonstrating effectiveness against various clinically significant Gram-positive bacteria, including Staphylococcus aureus, Streptococcus species, and Corynebacterium species.[3][4][5] Its bactericidal action is primarily time-dependent, with efficacy being correlated to the duration that the drug concentration remains above the Minimum Inhibitory Concentration (MIC).[4]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic stress and maintaining its shape. This resilience is conferred by a unique heteropolymer called peptidoglycan. Cefquinome's bactericidal effect stems from its ability to disrupt the final stages of peptidoglycan synthesis.[3][6]

The process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefquinome, like other β-lactam antibiotics, is a structural analog of the D-Ala-D-Ala terminal of the peptidoglycan precursor. This mimicry allows it to bind to the active site of PBPs, which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[6][7]

-

Inhibition of Transpeptidation: Upon binding, cefquinome forms a stable, covalent acyl-enzyme complex with the PBP, effectively inactivating it.[6] This prevents the PBP from catalyzing the transpeptidation reaction, which is the crucial step in forming the peptide cross-links that provide the peptidoglycan meshwork its strength.

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall. The continuous activity of bacterial autolytic enzymes, which are involved in cell wall remodeling, in the absence of new, properly formed peptidoglycan, results in the degradation of the existing cell wall. This ultimately leads to a loss of structural integrity, cell lysis, and bacterial death.[3]

Quantitative Data: Antimicrobial Potency

The in vitro potency of cefquinome against various Gram-positive bacteria is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Note: Extensive literature searches did not yield specific IC50 values for cefquinome against the Penicillin-Binding Proteins (PBPs) of the Gram-positive bacteria listed below. Such data for other cephalosporins suggest that binding affinities vary for different PBPs within the same species. Additionally, comprehensive MIC distribution data for Enterococcus faecalis and Listeria monocytogenes specifically for cefquinome were not available in the public domain at the time of this review.

Table 1: Cefquinome MIC Values for Staphylococcus aureus

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Bovine Mastitis Isolates | 0.5 | 0.5 | 0.25 - 0.5 | [8] |

| Clinical Isolates | 0.5 | 2 | 0.25 - >64 | [4][9] |

| Oxacillin-Susceptible | - | 0.5 | - | [5] |

| Oxacillin-Resistant | - | 16 | - | [5] |

Table 2: Cefquinome MIC Values for Streptococcus Species

| Species | MIC90 (µg/mL) | Reference(s) |

| Streptococcus spp. | ≤0.03 - 0.06 | [5] |

| Streptococcus agalactiae | 0.032 | [4] |

| Streptococcus pyogenes | 0.032 | [4] |

| Streptococcus pneumoniae | ≤0.03 - 0.06 | [5] |

Table 3: Cefquinome MIC Values for Corynebacterium Species

| Species | MIC90 (µg/mL) | Reference(s) |

| Corynebacterium jeikeium | 8 | [5] |

Mechanisms of Resistance

Bacterial resistance to β-lactam antibiotics, including cefquinome, can arise through several mechanisms. In Gram-positive bacteria, the most significant mechanisms include:

-

Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of cefquinome to its target. This is a primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene encoding for a low-affinity PBP, PBP2a. While cefquinome is more stable against some β-lactamases, its efficacy can be reduced in the presence of PBP2a.

-

Production of β-Lactamases: Some bacteria produce enzymes called β-lactamases that can hydrolyze the β-lactam ring of cephalosporins, rendering them inactive. Cefquinome is designed to be more resistant to common β-lactamases compared to earlier generations of cephalosporins.[2]

-

Changes in Cell Wall Permeability: Alterations in the bacterial cell wall can limit the access of cefquinome to its PBP targets.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefquinome is determined using standardized microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

-

Preparation of Cefquinome Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a known high concentration.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense a known volume of CAMHB into all wells of a 96-well microtiter plate.

-

Add the cefquinome stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.

-

Reserve wells for a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

-

Inoculation: Add the diluted bacterial suspension to each well (except the negative control) to achieve the final target inoculum of 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of cefquinome at which there is no visible growth of the bacteria.

Competitive PBP Binding Assay

This assay is used to determine the affinity of cefquinome for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam for binding to these proteins.

Note: A detailed, step-by-step experimental protocol for a peptidoglycan synthesis inhibition assay using radiolabeled precursors was not available in the public domain at the time of this review.

Protocol: Competitive PBP Binding with Fluorescent Penicillin

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lyse the cells by sonication or French press to release the cellular contents.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Include a control sample with no cefquinome.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin™ FL) to each tube.

-

Incubate for a further period (e.g., 10 minutes at 30°C) to allow the fluorescent probe to bind to any PBPs not occupied by cefquinome.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of cefquinome.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of fluorescent penicillin binding (relative to the no-cefquinome control) against the logarithm of the cefquinome concentration.

-

Determine the IC50 value (the concentration of cefquinome that results in a 50% reduction in fluorescent signal) for each PBP using non-linear regression analysis.

-

Conclusion

This compound exerts its potent bactericidal activity against Gram-positive bacteria by targeting and inactivating essential penicillin-binding proteins, thereby disrupting the synthesis of the bacterial cell wall. This leads to cell lysis and death. Its efficacy is demonstrated by low MIC values against key pathogens such as Staphylococcus aureus and Streptococcus species. While resistance can emerge, primarily through the alteration of PBP targets, cefquinome remains a valuable therapeutic agent in veterinary medicine. Further research to quantify the specific binding affinities of cefquinome to the various PBPs in a broader range of Gram-positive pathogens would provide a more complete understanding of its spectrum of activity and aid in predicting and overcoming resistance.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Antimicrobial Susceptibility of Enterococcus Isolates from Cattle and Pigs in Portugal: Linezolid Resistance Genes optrA and poxtA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between Cefquinome PK/PD Parameters and Emergence of Resistance of Staphylococcus aureus in Rabbit Tissue-Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. complete.bioone.org [complete.bioone.org]

- 5. Pharmacodynamics of cefquinome in a neutropenic mouse thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Resistance of Listeria monocytogenes from Animal Foods to First- and Second-Line Drugs in the Treatment of Listeriosis from 2008 to 2021: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Pharmacokinetics/Pharmacodynamics of Cefquinome in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

Cefquinome Sulfate: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome is a fourth-generation aminothiazolyl cephalosporin developed exclusively for veterinary medicine. Characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, high stability against β-lactamases, and a zwitterionic structure facilitating rapid cell penetration, cefquinome represents a significant advancement in veterinary antimicrobial therapy. This technical guide provides an in-depth overview of the discovery and history of cefquinome sulfate, detailed analysis of its synthesis pathways, comprehensive quantitative data on its physicochemical, pharmacokinetic, and pharmacodynamic properties, and detailed experimental protocols relevant to its study and application.

Discovery and History

Cefquinome was developed by the German pharmaceutical company Hoechst AG during the 1980s as a veterinary-specific, fourth-generation cephalosporin.[1] The primary goal was to create an antibiotic with a broad spectrum of activity and enhanced stability against the growing threat of bacterial β-lactamase enzymes. It was first approved for use and launched in Germany and the United Kingdom in 1993 and 1994, under the trade names Cobactan® and Cephguard®, respectively.[1] Subsequently, Intervet (now part of MSD Animal Health) continued its development, notably for the treatment of bovine respiratory disease.[2] Cefquinome is not approved for human use.[2]

Chemical Synthesis Pathways

The synthesis of this compound is a multi-step process that builds upon the core cephalosporin structure, 7-aminocephalosporanic acid (7-ACA). The key to cefquinome's enhanced properties lies in the specific modifications at the C-7 and C-3 positions of the cephem nucleus. Several synthetic routes have been patented, primarily starting from either 7-ACA or a related third-generation cephalosporin, cefotaxime.

Synthesis Route Starting from 7-ACA

A prevalent synthesis strategy begins with 7-ACA and involves the sequential introduction of the C-3 and C-7 side chains.

This pathway involves:

-

Protection: The amino and carboxyl groups of the 7-ACA starting material are protected, often using silylating agents like hexamethyldisilazane.[3]

-

C-3 Side Chain Addition: The protected 7-ACA is reacted with 5,6,7,8-tetrahydroquinoline in the presence of trimethyliodosilane (TMSI) and an acid binder such as N,N-diethylaniline. This "one-pot" reaction forms the key intermediate, 7-amino cefquinome (7-ACQ).[3][4]

-

C-7 Side Chain Acylation: The 7-amino group of 7-ACQ is acylated by reacting it with an activated ester of the C-7 side chain, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid (AE-active ester).[3][5]

-

Salt Formation and Purification: The resulting cefquinome base is then treated with sulfuric acid, followed by crystallization (e.g., from isopropanol) to yield the final this compound product.[1][3]

Synthesis Route Starting from Cefotaxime

An alternative route utilizes the existing third-generation cephalosporin, cefotaxime, as the starting material.

This pathway involves:

-

Silylation: The carboxylic acid group of cefotaxime is protected as a silyl ester using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

-

Iodination: The silyl ester intermediate is treated with trimethylsilyl iodide (TMSI) to form an allylic iodide at the C-3' position.[2]

-

Quaternization: The allylic iodide reacts with 5,6,7,8-tetrahydroquinoline to form the quaternary ammonium group characteristic of cefquinome. This typically results in a dihydriodide salt.[6]

-

Anion Exchange: The dihydriodide salt is converted to the sulfate salt, often through the use of an anion-exchange resin or by direct reaction with sulfuric acid, followed by purification and crystallization.[1][6]

Quantitative Data

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | [7] |

| Molecular Formula | C₂₃H₂₆N₆O₉S₃ | [7] |

| Molar Mass | 626.7 g/mol | [7][8] |

| CAS Number | 118443-89-3 | [8] |

| Appearance | White to pale yellowish-white crystalline powder | [9] |

| Melting Point | 161-166 °C | [10] |

| Solubility | DMSO: 30 mg/mL; DMF: 10 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [8] |

| UV λmax | 267-268 nm | [2][8] |

Pharmacokinetic Parameters

Cefquinome is administered parenterally and exhibits pharmacokinetic properties that vary across species. It is characterized by low protein binding and is primarily excreted unchanged in the urine.[2]

| Species | Route | Dose | T½ (elimination) | Cmax | Tmax | Bioavailability (F) | Reference(s) |

| General | IM/IV | - | ~2.5 h | - | - | ~87% | [2] |

| Camels | IV | 1 mg/kg | 3.15 h | - | - | - | [11] |

| IM | 1 mg/kg | 6.68 h | 3.2 µg/mL | 0.82 h | 85.5% | [11] | |

| Chickens | IV | 2 mg/kg | 1.29 h | - | - | - | [12] |

| IM | 2 mg/kg | 1.35 h | 3.04 µg/mL | - | 95.8% | [12] | |

| Pigs (diseased) | IM | 2 mg/kg | 7.34 h (T>MIC) | 11.49 (Cmax/MIC) | - | - | [13] |

| Sheep | IM | 2 mg/kg | 9.03 h | 1.80 µg/mL | 2.61 h | - | [14] |

| Goats | IM | 2 mg/kg | 10.14 h | 1.88 µg/mL | 2.62 h | - | [14] |

| Foals | IM | 1 mg/kg | 4.16 h | 0.89 µg/mL | 2.16 h | 43.9% | [15] |

| Lactating Cows | IMM | 75 mg/gland | 5.69 h | 51.8 µg/mL | - | - | [4] |

T½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; IM: Intramuscular; IV: Intravenous; IMM: Intramammary.

Pharmacodynamic Properties (Minimum Inhibitory Concentrations)

Cefquinome demonstrates potent in vitro activity against a wide range of veterinary pathogens.

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | - | 0.5 | 1 - 16 (MRSA) | [8][16] |

| Streptococcus suis | 0.06 | 0.25 | - | [17] |

| Haemophilus parasuis | 0.125 | 1.0 | 0.0075 - 8 | [12][13] |

| Escherichia coli | - | - | 0.015 - 0.5 | [8] |

| Salmonella spp. | - | - | 0.06 - 0.5 | [8] |

| Bovine Mastitis Pathogens | Low MICs reported | Low MIC₉₀ values | - | [18] |

| Bovine Pneumonia Pathogens | Low MICs reported | Low MIC₉₀ values | - | [18] |

Mechanism of Action

As a β-lactam antibiotic, cefquinome's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[19][20]

-

Penetration: Cefquinome's zwitterionic structure allows for rapid penetration through the porin channels of the outer membrane of Gram-negative bacteria.[2]

-

Binding: In the periplasmic space, the β-lactam ring of cefquinome covalently binds to the active site of Penicillin-Binding Proteins (PBPs).[7] PBPs are essential enzymes (transpeptidases) for the final steps of peptidoglycan synthesis.

-

Inhibition: This irreversible binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[7][20]

-

Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[20]

A key feature of cefquinome is its high resistance to hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics.[2]

Experimental Protocols

Synthesis: Purification and Crystallization of this compound

This protocol is adapted from patent literature describing the final purification steps.

-

Dissolution & Ion Exchange: Crude cefquinome dihydriodide (e.g., 85g) is dissolved in a biphasic mixture of distilled water (e.g., 300mL) and ethyl acetate (e.g., 500mL) containing a weak base anion-exchange resin (e.g., 150mL). The mixture is stirred at room temperature for approximately 30 minutes to facilitate the exchange of iodide for sulfate and dissolve the solids.[6]

-

Phase Separation: The layers are allowed to separate. The aqueous layer (bottom) containing the cefquinome is collected.

-

Washing: The aqueous layer is washed with an organic solvent like toluene (e.g., 400mL) to remove organic impurities.

-

Decolorization: The aqueous layer is treated with activated carbon (e.g., 0.5g) for about 1 hour with stirring to remove colored impurities, followed by filtration.[5]

-

Acidification & Precipitation: The clear filtrate is cooled (e.g., to 10°C), and the pH is carefully adjusted to 1.5-2.0 by the dropwise addition of 6M sulfuric acid.[5]

-

Crystallization: An anti-solvent, such as isopropanol or ethanol, is added until the alcohol content reaches >60%. The solution is cooled (e.g., 0-5°C) and held for several hours (e.g., 10 hours) to allow for complete crystallization.[1]

-

Isolation: The resulting crystalline solid is collected by suction filtration, washed with cold absolute ethanol, and dried under vacuum to yield pure this compound.[6]

Analysis: Stability-Indicating RP-HPLC Method

This method is suitable for the quantitative determination of this compound in the presence of its degradation products.[2][21]

-

Instrumentation: High-Performance Liquid Chromatograph with UV detection.

-

Column: LiChroCART RP-18 (5 µm particle size, 125 mm x 4 mm) or equivalent C18 column.[2][22]

-

Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a ratio of 10:90 (v/v).[2][22]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[19]

-

Diluent: HPLC grade water.[19]

-

Procedure:

-

Prepare standard solutions of this compound of known concentrations (e.g., 20-160 µg/mL) in the diluent.

-

Prepare sample solutions by accurately weighing and dissolving the test material in the diluent to a known concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time for this compound is typically around 4.2 minutes under these conditions.[19]

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

-

Pharmacokinetic Study Protocol (Adapted from Bovine Studies)

This protocol outlines a typical workflow for determining the pharmacokinetic profile of cefquinome in a target animal species.

-

Animal Selection and Acclimation: Healthy target animals (e.g., lactating dairy cows) are selected and acclimated to the study conditions. Animals are typically fasted for ~12 hours prior to drug administration.[23]

-

Drug Administration: this compound is administered at a specific dose and route (e.g., a single 75 mg intramammary infusion per gland).[3][4]

-

Sample Collection: Blood or target fluid (e.g., milk) samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours post-administration).[3][23]

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged (e.g., 3000 rpm for 10 min) to separate the plasma. All samples are stored frozen (e.g., -20°C) until analysis.[23]

-

Drug Extraction: The drug is extracted from the biological matrix. A common method involves protein precipitation by adding a solvent like acetonitrile (e.g., 0.9 mL acetonitrile to 0.3 mL plasma), vortexing, and centrifuging to obtain a clear supernatant.[23]

-

Quantification: The concentration of cefquinome in the extracted samples is determined using a validated analytical method, such as HPLC-UV or the more sensitive LC-MS/MS.[3][11]

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters (AUC, Cmax, Tmax, T½, etc.) using appropriate models (e.g., non-compartmental or compartmental analysis).[15]

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is standard.[8][10]

-

Prepare Inoculum: A standardized suspension of the bacterial isolate to be tested is prepared in a suitable broth (e.g., Mueller-Hinton Broth), adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare Dilutions: Serial two-fold dilutions of this compound are prepared in the broth in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the organism (e.g., 0.0075 to 32 µg/mL).[17]

-

Inoculate Plate: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours. For fastidious organisms like Streptococcus suis, incubation may require an atmosphere of 5% CO₂.[17]

-

Read Results: The MIC is determined as the lowest concentration of cefquinome that completely inhibits visible bacterial growth.[10] Quality control is performed using reference strains like E. coli ATCC 25922.[17]

References

- 1. CN101787038A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of Cefquinome Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]

- 4. Frontiers | Pharmacokinetics and relative bioavailability study of two this compound intramammary infusions in cow milk [frontiersin.org]

- 5. CN103193799A - Chemical synthesis method of cefquinome sulphate - Google Patents [patents.google.com]

- 6. CN101050220A - Method for preparing this compound of antibiotics of animal - Google Patents [patents.google.com]

- 7. researcherslinks.com [researcherslinks.com]

- 8. In Vivo Pharmacokinetics/Pharmacodynamics of Cefquinome in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion | PLOS One [journals.plos.org]

- 9. EP300 - Wikipedia [en.wikipedia.org]

- 10. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]

- 11. camelsandcamelids.com [camelsandcamelids.com]

- 12. Evidence for Establishing the Clinical Breakpoint of Cefquinome against Haemophilus Parasuis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102002058B - Synthetic method of this compound - Google Patents [patents.google.com]

- 14. Ester synthesis by acylation [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Susceptibility Breakpoint for Cefquinome against Streptococcus suis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wormsandgermsblog.com [wormsandgermsblog.com]

- 19. irjpms.com [irjpms.com]

- 20. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]

- 21. ptfarm.pl [ptfarm.pl]

- 22. researchgate.net [researchgate.net]

- 23. Preparation of this compound Proliposome and its Pharmacokinetics in Rabbit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Cefquinome Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] As a member of the β-lactam class of antibiotics, its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria makes it a critical tool in treating a variety of veterinary infectious diseases. This guide provides a comprehensive overview of the chemical properties and molecular structure of this compound, offering valuable data and methodologies for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Identification

This compound is the sulfate salt of the semi-synthetic aminothiazolyl cephalosporin, Cefquinome.[1] The core structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a feature common to all cephalosporins. Key structural features that contribute to its enhanced activity and stability include an aminothiazolyl moiety and a methoxyimino group in the C-7 side chain, and a quaternary ammonium group derived from 5,6,7,8-tetrahydroquinoline at the C-3 position.

The precise chemical structure and identifiers of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2][3] |

| CAS Number | 118443-89-3[1][2] |

| Molecular Formula | C₂₃H₂₆N₆O₉S₃[2] |

| Molecular Weight | 626.69 g/mol [1] |

| InChI Key | KYOHRXSGUROPGY-OFNLCGNNSA-N[2][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

| Property | Value |

| Melting Point | 161-166 °C[1] |

| Appearance | White to off-white solid[1] |

| Solubility | |

| DMSO | ~30 mg/mL[5] |

| Dimethyl formamide | ~10 mg/mL[5] |

| Methanol | Slightly soluble[1] |

| Water | 9 mg/mL[6] |

| Ethanol | Insoluble[6] |

| UV/Vis (λmax) | 267 nm[5] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the β-lactam ring of Cefquinome to Penicillin-Binding Proteins (PBPs), which are essential enzymes located on the inner bacterial cell membrane. The inactivation of these proteins disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This leads to the cessation of cell wall construction, resulting in cell lysis and bacterial death.

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly used for the determination of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: LiChroCART RP-18 column (5 µm particle size, 125 mm x 4 mm).[7]

-

Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a 10:90 (v/v) ratio.[7][8]

-

Injection Volume: 50 µL.[8]

-

Standard Preparation: A standard solution is prepared by accurately weighing and dissolving this compound in the mobile phase to a known concentration.

-

Sample Preparation: Samples are appropriately diluted with the mobile phase and filtered before injection.

Caption: Experimental workflow for HPLC analysis of this compound.

Differential Spectrophotometric Method for Determination

This method provides a sensitive and specific means for the quantitative analysis of this compound in bulk and dosage forms.[9]

Methodology:

-

Principle: The method is based on measuring the first derivative of the difference spectrum (ΔD1) of this compound in an alkaline solution against its neutral aqueous solution as a blank.[9]

-

Instrumentation: A UV-Vis spectrophotometer capable of derivative spectroscopy.

-

Reagents: 1M Sodium Hydroxide, distilled water.

-

Standard Preparation: A stock solution of this compound is prepared in distilled water.[10] Working standards are prepared by further dilution.

-

Procedure:

-

Aliquots of the standard/sample solution are transferred to test tubes.

-

1 mL of 1M sodium hydroxide is added to each tube.

-

The tubes are heated in a boiling water bath for 30 minutes.[10]

-

After cooling, the solutions are diluted to a final volume with distilled water.

-

The ΔD1 spectrum is recorded by measuring the absorbance of the alkaline solution against the corresponding neutral aqueous solution as a blank.

-

-

Quantification: A calibration curve is constructed by plotting the ΔD1 values against the corresponding concentrations. The concentration of the sample is then determined from this curve. Beer's law is obeyed over a concentration range of 4-20 µg/mL.[9]

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of this compound. The tabulated data on its physicochemical properties, coupled with detailed experimental protocols for its analysis, offers a valuable resource for researchers and professionals. The visualization of its mechanism of action and analytical workflow further aids in understanding its biological function and the methodologies for its quantification. This comprehensive information is intended to support further research, development, and quality control of this important veterinary antibiotic.

References

- 1. This compound | 118443-89-3 [chemicalbook.com]

- 2. This compound | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 118443-89-3 | LGC Standards [lgcstandards.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Differential Spectrophotometric Method for Determination of Cefquinome Sulphate | Semantic Scholar [semanticscholar.org]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

Pharmacokinetics and Bioavailability of Cefquinome Sulfate in Cattle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its high resistance to β-lactamase enzymes, makes it a critical therapeutic agent in cattle for treating infections such as respiratory tract disease, mastitis, and septicemia.[1][2][3] A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of antimicrobial resistance. This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in cattle, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in cattle has been investigated following various routes of administration, primarily intravenous (IV), intramuscular (IM), and intramammary (IMM). The key parameters from these studies are summarized below to facilitate comparison.

Table 1: Pharmacokinetic Parameters of Cefquinome in Cattle (Intravenous Administration)

| Dose | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (h*µg/mL) | t½β (h) | Vd(ss) (L/kg) | CL (L/h/kg) | Study Population | Reference |

| 2 mg/kg | - | - | 15.74 | 1.85 | 0.37 | 0.13 | Premature Calves | [4] |

| 1 mg/kg | - | - | - | 2.12 | - | - | Cattle | [5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½β: Elimination half-life; Vd(ss): Volume of distribution at steady state; CL: Total body clearance.

Table 2: Pharmacokinetic Parameters of Cefquinome in Cattle (Intramuscular Administration)

| Dose | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (h*µg/mL) | t½β (h) | Bioavailability (%) | Study Population | Reference |

| 2 mg/kg | 4.56 | 1.0 | 22.75 | 4.74 | 141 | Premature Calves | [4] |

| 2 mg/kg | 6.93 ± 0.58 | 0.5 | 28.40 ± 1.30 | 3.73 ± 0.10 | - | Buffalo Calves | [6] |

| 1.25 mg/kg | 2.95 | 1.50 | - | 2.03 ± 0.06 | - | Cattle | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½β: Elimination half-life.

Table 3: Pharmacokinetic Parameters of Cefquinome in Cow Milk (Intramammary Administration)

| Dose (per gland) | Formulation | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) | t½ (h) | MRT (h) | Relative Bioavailability (%) | Reference |

| 75 mg | Group A (8g) | 51786.35 ± 11948.4 | 0.25 | 300558.57 ± 25052.78 | 5.69 ± 0.62 | 7.43 ± 0.79 | - | [5][8][9][10] |

| 75 mg | Group B (3g) | 59763.7 ± 8403.2 | 0.25 | 266551.3 ± 50654.85 | 5.25 ± 1.62 | 4.8 ± 0.78 | 88.69 (vs. Group A) | [5][8][9][10] |

| 75 mg (3 doses, 12h apart) | - | 1550 ± 210 | 1.8 | 42250 (AUC) | 10.6 | - | - | [11] |

Cmax: Maximum milk concentration; Tmax: Time to reach maximum milk concentration; AUClast: Area under the milk concentration-time curve to the last measurable concentration; t½: Half-life; MRT: Mean residence time.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound in cattle.

Pharmacokinetic Study in Premature Calves[4]

-

Animals: 24 premature calves were randomly divided into two antibiotic groups, with one group receiving cefquinome.

-

Drug Administration:

-

Intravenous (IV): A single dose of 2 mg/kg cefquinome was administered.

-

Intramuscular (IM): A single dose of 2 mg/kg cefquinome was administered.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of cefquinome were determined by high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: A non-compartmental method was used to analyze the plasma concentration-time data.

Pharmacokinetic Study in Buffalo Calves[6]

-

Animals: Six healthy male buffalo calves were used.

-

Drug Administration: A single intramuscular (IM) injection of cefquinome at a dose of 2 mg/kg body weight was administered.

-

Sample Collection: Blood samples were collected prior to drug administration and at multiple time points up to 24 hours after injection.

-

Analytical Method: Plasma concentrations of cefquinome were determined by high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The disposition of plasma cefquinome was characterized by a mono-compartmental open model.

Intramammary Infusion Study in Lactating Cows[5][8]

-

Animals: Twelve lactating cows were used for each of the two formulation groups.

-

Drug Administration: An effective dose of 75 mg of cefquinome per gland was administered as an intramammary infusion. Two different formulations were tested.

-

Sample Collection: Milk samples were collected at various time intervals post-administration.

-

Analytical Method: The concentrations of cefquinome in milk were determined by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Pharmacokinetic Analysis: A non-compartmental analysis was conducted on the concentration of cefquinome in milk.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefquinome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This process involves the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

References

- 1. Cefquinome - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Comparative Pharmacokinetics of Cefquinome (Cobactan 2.5%) following Repeated Intramuscular Administrations in Sheep and Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioavailability of cefquinome and ceftriaxone in premature calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetics and relative bioavailability study of two this compound intramammary infusions in cow milk [frontiersin.org]

- 6. Pharmacokinetics of a single intramuscular injection of cefquinome in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researcherslinks.com [researcherslinks.com]

- 8. Pharmacokinetics and relative bioavailability study of two this compound intramammary infusions in cow milk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and relative bioavailability study of two this compound intramammary infusions in cow milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of Cefquinome Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]

Cefquinome Sulfate: A Comprehensive Technical Guide on its Spectrum of Activity Against Veterinary Pathogens

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Its broad spectrum of activity, high resistance to β-lactamase enzymes, and favorable pharmacokinetic profile make it a critical tool in the management of bacterial infections in livestock, including cattle, swine, and horses.[2][3][4] This technical guide provides an in-depth overview of the in vitro activity of cefquinome against key veterinary pathogens, details the standard experimental protocols for susceptibility testing, and visualizes the underlying scientific principles and workflows.

Mechanism of Action

Cefquinome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the formation of peptidoglycan, a critical component of the bacterial cell wall.[3] This disruption leads to cell lysis and death. A key characteristic of cefquinome is its zwitterionic structure, which facilitates rapid penetration across the outer membrane of Gram-negative bacteria.[4][5] Furthermore, its molecular structure confers high stability against hydrolysis by many β-lactamase enzymes, which are a common mechanism of resistance in bacteria.[2][6]

Spectrum of Activity: Quantitative Data

The in vitro efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The following tables summarize the in vitro activity of cefquinome against a range of important veterinary pathogens.

Table 1: Activity of Cefquinome Against Bovine Mastitis Pathogens

| Pathogen | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 63 | 0.5 | 2 |

| Streptococcus agalactiae | 51 | ≤0.06 | ≤0.06 |

| Streptococcus dysgalactiae | 54 | ≤0.06 | ≤0.06 |

| Streptococcus uberis | 50 | 0.125 | 0.25 |

| Escherichia coli | 54 | 0.125 | 0.5 |

| Klebsiella spp. | 52 | 0.25 | 0.5 |

Data sourced from a study on mastitis pathogens in Northern German dairy farms.[7]

Table 2: Activity of Cefquinome Against Swine Respiratory Pathogens

| Pathogen | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Actinobacillus pleuropneumoniae | Not Specified | Not Specified | >85% susceptible |

| Pasteurella multocida | Not Specified | Not Specified | >85% susceptible |

| Streptococcus suis | Not Specified | Not Specified | Not Specified |

| Haemophilus parasuis | Not Specified | Not Specified | Not Specified |

Note: Specific MIC values for swine pathogens were not available in the provided search results, but studies indicate high susceptibility.[8][9]

Table 3: Activity of Cefquinome Against Equine Pathogens

| Pathogen | Number of Isolates | MIC₉₀ (µg/mL) |

| Actinobacillus equuli | 205 (total) | 0.016 |

| Streptococcus spp. | 205 (total) | 0.032 |

| Enterobacteriaceae | 205 (total) | 0.125 |

| Staphylococcus spp. | 205 (total) | 0.5 |

Data from a study on the antibacterial activity of cefquinome against equine pathogenic bacteria.[10]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.[11][12][13] The most common method is broth microdilution.

Broth Microdilution Method

-

Preparation of Materials:

-

Cefquinome Stock Solution: A stock solution of this compound is prepared at a known concentration.

-

Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for non-fastidious bacteria.[14] For more fastidious organisms, the medium may be supplemented.

-

Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[14]

-

Microdilution Plates: 96-well microtiter plates are used for the assay.

-

-

Assay Procedure:

-

Serial twofold dilutions of the cefquinome stock solution are prepared in the microdilution plate wells using the growth medium.

-

The standardized bacterial inoculum is added to each well.

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

The plates are incubated at 35-37°C for 16-20 hours.[14]

-

-

Interpretation of Results:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of cefquinome that completely inhibits visible growth.

-

Visualizations

Caption: Experimental workflow for MIC determination.

Caption: Classification and spectrum of Cefquinome.

References

- 1. researchgate.net [researchgate.net]

- 2. hexiapharm.com [hexiapharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. Cefquinome - Wikipedia [en.wikipedia.org]

- 6. Cefquinome sulphate [sitem.herts.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. repositori.udl.cat [repositori.udl.cat]

- 10. Antibacterial activity of cefquinome against equine bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]

- 12. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 14. In Vivo Pharmacokinetics/Pharmacodynamics of Cefquinome in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Mastitis-Causing Bacteria to Cefquinome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine mastitis remains one of the most significant economic challenges facing the global dairy industry. The effective management of this disease relies heavily on the prudent use of antimicrobial agents, guided by a thorough understanding of the susceptibility patterns of the causative pathogens. Cefquinome, a fourth-generation cephalosporin developed exclusively for veterinary use, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a critical tool in the treatment of clinical mastitis.[1] Its stability in the presence of many β-lactamases contributes to its efficacy against a range of mastitis-causing organisms.[1]

This technical guide provides an in-depth analysis of the in vitro susceptibility of key mastitis-causing bacteria to Cefquinome. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support further research and development in this field.

Quantitative Susceptibility Data

The in vitro efficacy of Cefquinome against a variety of mastitis pathogens has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including MIC50, MIC90, and MIC ranges, for major Gram-positive and Gram-negative bacteria isolated from cases of bovine mastitis. This data provides a quantitative basis for assessing the potency of Cefquinome against prevalent mastitis-causing microorganisms.

Table 1: In Vitro Susceptibility of Gram-Positive Mastitis Pathogens to Cefquinome

| Bacterial Species | Number of Isolates (n) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 85 | ≤0.06 - >32 | 1 | 2 | [2] |

| Non-aureus staphylococci | 88 | ≤0.06 - >32 | 0.5 | 1 | [2] |

| Streptococcus agalactiae | 51 | ≤0.06 - 0.25 | ≤0.06 | 0.125 | [2] |

| Streptococcus dysgalactiae | 54 | ≤0.06 - 2 | ≤0.06 | ≤0.06 | [2] |

| Streptococcus uberis | 50 | ≤0.06 - 2 | 0.125 | 0.5 | [2] |

Table 2: In Vitro Susceptibility of Gram-Negative Mastitis Pathogens to Cefquinome

| Bacterial Species | Number of Isolates (n) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 54 | ≤0.06 - >32 | 0.25 | 0.5 | [2] |

| Klebsiella species | 52 | ≤0.06 - >32 | 0.25 | 0.5 | [2] |

Experimental Protocols

The determination of in vitro susceptibility of mastitis-causing bacteria to Cefquinome is primarily achieved through standardized laboratory procedures. The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is considered the "gold standard" for quantitative susceptibility testing due to its accuracy and reproducibility.[2]

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Detailed Protocol:

-

Preparation of Cefquinome Stock Solution: A stock solution of Cefquinome is prepared at a high concentration and then serially diluted to achieve the desired concentration range for testing (e.g., 0.06 µg/mL to 32 µg/mL).[2]

-

Bacterial Isolate Preparation: Pure colonies of the mastitis-causing bacteria are isolated from milk samples cultured on appropriate agar plates, such as esculin blood agar.[2] The colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Microtiter Plate Inoculation: Polystyrene sterile 96-well microtiter plates are used. Each well contains a specific concentration of Cefquinome in a suitable broth medium (e.g., Mueller-Hinton Broth). For fastidious organisms like Streptococcus species, the medium is often supplemented with 5% defibrinated horse blood.[2] A standardized volume of the bacterial inoculum is added to each well.

-

Incubation: The inoculated microtiter plates are incubated at 37°C for 16 to 20 hours.[2]

-

Reading and Interpretation of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Cefquinome at which no visible growth is observed. Quality control is performed using reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922.[2]

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobials.

Principle: This method involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with the test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Detailed Protocol:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Antimicrobial Disks: Paper disks containing a known concentration of Cefquinome (e.g., 10 µg) are aseptically placed on the inoculated agar surface.

-

Incubation: The plates are inverted and incubated at 37°C for 18 to 24 hours.

-

Measurement and Interpretation: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI). While specific CLSI breakpoints for Cefquinome for bovine mastitis are limited, interpretations can be extrapolated from data for other cephalosporins and related pathogens.[2][3]

Visualizations

Cefquinome Mechanism of Action and Bacterial Resistance Pathways

The following diagrams illustrate the mechanism of action of Cefquinome and the primary pathways through which bacteria develop resistance to cephalosporins.

Caption: Cefquinome's mechanism of action.

Caption: Bacterial resistance to Cefquinome.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Cefquinome.

Caption: MIC determination workflow.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro susceptibility of mastitis-causing bacteria to Cefquinome. The quantitative data presented in the tables clearly demonstrates the potent activity of Cefquinome against a wide range of both Gram-positive and Gram-negative pathogens commonly implicated in bovine mastitis. The detailed experimental protocols for MIC determination and disk diffusion assays offer a practical guide for researchers conducting susceptibility testing. Furthermore, the visual diagrams of Cefquinome's mechanism of action, bacterial resistance pathways, and the experimental workflow for MIC determination serve to enhance the understanding of these complex processes.

Continued surveillance of the in vitro susceptibility of mastitis pathogens to Cefquinome is essential for monitoring trends in antimicrobial resistance and for informing evidence-based treatment decisions in dairy cattle. The information compiled in this guide aims to support these ongoing efforts and to facilitate the development of new strategies for the effective control of bovine mastitis.

References

Cefquinome Sulfate: A Technical Guide to its Zwitterionic Properties and Bacterial Cell Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome sulfate, a fourth-generation cephalosporin exclusively used in veterinary medicine, possesses a unique zwitterionic structure that facilitates its potent antibacterial activity. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, focusing on its zwitterionic nature and the subsequent impact on its ability to penetrate bacterial cell walls. The document elucidates the mechanisms of its transport across the outer membrane of Gram-negative bacteria via porin channels and its interaction with essential penicillin-binding proteins (PBPs), leading to bacterial cell lysis. Detailed experimental protocols for characterizing these properties are provided, alongside a comprehensive summary of its in vitro efficacy against a range of bacterial pathogens.

Introduction

Cefquinome is a beta-lactam antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1]. Its chemical structure, featuring a bicyclic pyridinium group at the C-3 position and an aminothiazolyl methoxyimino group at the C-7 position, confers stability against many β-lactamases and enhances its antibacterial potency. A key feature of cefquinome is its zwitterionic nature, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties, particularly its ability to traverse the complex bacterial cell envelope[2]. This guide explores the fundamental physicochemical characteristics of this compound and delineates the molecular pathways involved in its antibacterial action.

Physicochemical Properties of this compound

The zwitterionic character of this compound, arising from the presence of both acidic (carboxylic acid) and basic (amino and pyridinium) functional groups, governs its solubility, lipophilicity, and ultimately, its interaction with biological membranes.

Zwitterionic Nature and pH-Dependent Charge

A zwitterion is a molecule that contains both positive and negative charges, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI). The overall charge of cefquinome is pH-dependent. At low pH, the carboxylic acid and amino groups are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group deprotonates, leading to the formation of the zwitterionic species. At higher pH values, the amino group also deprotonates, resulting in a net negative charge.

Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters of this compound, which are critical for understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| pKa | 3.85 ± 0.5 | [3] |

| 2.51 - 2.91 | [4] | |

| log P (octanol/water) | -2.01 | MSDS |

| Partition Coefficient (Pow) at pH 7.4 | 0.01 | [3] |

These values highlight the hydrophilic nature of cefquinome, a characteristic that influences its distribution and penetration through aqueous channels like porins.

Bacterial Cell Penetration

The efficacy of cefquinome, particularly against Gram-negative bacteria, is highly dependent on its ability to cross the formidable outer membrane barrier to reach its targets in the periplasmic space.

The Role of Porin Channels

The outer membrane of Gram-negative bacteria is rich in porin proteins, which form water-filled channels allowing the passage of small, hydrophilic molecules. The zwitterionic and hydrophilic nature of cefquinome facilitates its diffusion through these porin channels, such as OmpF and OmpC in Escherichia coli[5][6]. The net neutral charge of the zwitterionic form at physiological pH is thought to be advantageous for passage through the electrostatic potential within the porin lumen.

Interaction with Penicillin-Binding Proteins (PBPs)

In Vitro Efficacy

The potent in vitro activity of cefquinome against a wide range of veterinary pathogens is well-documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cefquinome against various Gram-positive and Gram-negative bacteria.

Table 1: MIC of Cefquinome Against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | 1 | 2 | [9] |

| Streptococcus agalactiae | - | - | [7] |

| Streptococcus suis | 0.06 | 0.25 | [1] |

Table 2: MIC of Cefquinome Against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | - | - | [10][11] |

| Actinobacillus pleuropneumoniae | - | - | [12] |

| Pasteurella multocida | - | - | [2] |

Experimental Protocols

This section provides an overview of the methodologies used to determine the key physicochemical and biological properties of this compound.

Determination of pKa and Zwitterionic Properties

Method: Capillary Zone Electrophoresis (CZE)

-

Principle: The electrophoretic mobility of cefquinome is measured across a range of pH values. The pKa can be determined by plotting the mobility against pH and fitting the data to the appropriate equation for a zwitterionic compound.

-

Procedure Outline:

-

Prepare a series of background electrolytes with varying pH values.

-

Inject a solution of this compound into the capillary.

-

Apply a voltage and measure the migration time of the analyte.

-

Calculate the electrophoretic mobility at each pH.

-

Plot mobility versus pH and determine the pKa values from the inflection points of the curve. A detailed protocol can be adapted from Behbood et al. (2017)[3].

-

Determination of Partition Coefficient (log P)

Method: Shake-Flask Method with HPLC or CZE quantification

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. The concentration of the compound in each phase is then measured to determine the partition coefficient.

-

Procedure Outline:

-

Saturate n-octanol with the aqueous buffer and vice versa.

-

Dissolve a known concentration of this compound in the aqueous phase.

-

Mix equal volumes of the cefquinome solution and n-octanol in a flask.

-

Shake the flask for a set period to allow for partitioning.

-

Centrifuge to separate the two phases.

-

Measure the concentration of cefquinome in both the aqueous and n-octanol phases using a validated analytical method like HPLC or CZE.

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. Log P is the logarithm of this value. A detailed protocol can be adapted from Behbood et al. (2017)[3].

-

Outer Membrane Permeability Assay

Method: Nitrocefin Hydrolysis Assay

-

Principle: This assay indirectly measures the permeability of the outer membrane to β-lactams by monitoring the hydrolysis of a chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamases. The rate of hydrolysis in intact cells is compared to that in cells with a permeabilized outer membrane.

-

Procedure Outline:

-

Grow bacterial cells to mid-log phase.

-

Divide the cell suspension into two aliquots. One aliquot is treated to permeabilize the outer membrane (e.g., with EDTA or by sonication).

-

Add nitrocefin to both intact and permeabilized cell suspensions.

-

Monitor the change in absorbance at 486 nm over time, which corresponds to the hydrolysis of nitrocefin.

-

The rate of hydrolysis in intact cells is limited by the permeability of the outer membrane, while the rate in permeabilized cells represents the maximum enzymatic activity. The permeability coefficient can be calculated from these rates. A detailed protocol is described by Angus et al. (1982).

-

PBP Binding Affinity Assay (IC50 Determination)

Method: Competitive Binding Assay with a Fluorescent Penicillin Derivative

-

Principle: The ability of a test β-lactam (e.g., cefquinome) to compete with a fluorescently labeled penicillin (e.g., Bocillin™ FL) for binding to PBPs is measured. The concentration of the test antibiotic that inhibits 50% of the fluorescent signal is the IC50 value.

-

Procedure Outline:

-

Prepare bacterial membrane fractions containing the PBPs.

-

Incubate the membrane fractions with varying concentrations of cefquinome.

-

Add a fixed concentration of Bocillin™ FL to the mixture and incubate to allow for binding to the remaining unoccupied PBPs.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin™ FL binding against the cefquinome concentration to determine the IC50 value. A detailed protocol can be found in the work by Kocaoglu and Carlson (2015)[13].

-

Conclusion

The zwitterionic nature of this compound is a pivotal feature that contributes significantly to its potent antibacterial activity. This property, in conjunction with its hydrophilicity, facilitates its entry into Gram-negative bacteria through porin channels. Once in the periplasm, its high affinity for essential penicillin-binding proteins leads to the disruption of cell wall synthesis and subsequent bacterial death. A thorough understanding of these molecular mechanisms and the experimental methodologies to characterize them is essential for the rational design and development of future antimicrobial agents. While specific quantitative data on the PBP binding affinities of cefquinome are not extensively reported, the available information on its physicochemical properties and in vitro efficacy underscores its importance as a valuable therapeutic agent in veterinary medicine. Further research to precisely quantify its interaction with a broader range of PBPs from various clinical isolates would provide a more complete understanding of its antibacterial profile.

References

- 1. Antibacterial pathway of cefquinome against Staphylococcus aureus based on label-free quantitative proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillin binding proteins-based immunoassay for the selective and quantitative determination of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/Pharmacodynamic Correlation of Cefquinome Against Experimental Catheter-Associated Biofilm Infection Due to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics and pharmacodynamics of cefquinome against Streptococcus agalactiae in a murine mastitis model | PLOS One [journals.plos.org]

- 8. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. experts.umn.edu [experts.umn.edu]

- 11. PK/PD integration and pharmacodynamic cutoff of cefquinome against cow mastitis due to Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Cefquinome Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cefquinome sulfate, a fourth-generation cephalosporin antibiotic used in veterinary medicine. Understanding the stability of this compound and the formation of its degradation byproducts is critical for ensuring its quality, safety, and efficacy. This document details the hydrolytic, oxidative, and photolytic degradation pathways, the resulting byproducts, and the experimental protocols for their analysis.

Core Degradation Pathways and Byproducts

This compound is susceptible to degradation under various stress conditions, including hydrolysis (in acidic and basic environments), oxidation, and photolysis.[1][2] The primary degradation pathways involve the opening of the β-lactam ring, isomerization, and other structural modifications.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, with the rate being highly dependent on pH and temperature.[3][4]

-

Alkaline Hydrolysis: this compound is particularly unstable in alkaline conditions.[1][2][4] The degradation follows pseudo-first-order kinetics and is catalyzed by hydroxide ions.[3][4] A proposed mechanism for alkaline hydrolysis involves the intramolecular attack of the enolate ion on the β-lactam ring, leading to its cleavage.[3] One of the major degradation products identified under alkaline conditions is the Δ³-isomer of cefquinome.[5]

-

Acidic Hydrolysis: The degradation of this compound in acidic media is generally slower than in alkaline conditions.[4]

Oxidative Degradation

This compound is highly susceptible to oxidation.[1][2] Exposure to oxidizing agents such as hydrogen peroxide leads to significant degradation.[1] While the precise chemical structures of all oxidative byproducts have not been fully elucidated in the reviewed literature, it is known that the thioether group in the cephalosporin structure is a common site for oxidation, potentially forming sulfoxides.

Photolytic Degradation

Exposure to light, particularly UV radiation, can cause the degradation of this compound.[1][2][6] The main identified photolytic degradation products are the E-isomer and the Δ³-isomer of cefquinome.[5] Isomerization of the methoxyimino group from the active Z-form to the less active E-form is a common photodegradation pathway for cephalosporins containing this moiety.

Quantitative Data from Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies performed on this compound under various stress conditions.

| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl at 313 K for 90 minutes | 8.2 - 9.8 | [1] |

| pH 2.0 at 15°C for 120 hours | ~14 | [4] | |

| Alkaline Hydrolysis | 0.1 M NaOH at 313 K for 3.5 minutes | 75.0 | [1] |

| pH 9.0 at 15°C for 120 hours | 95.0 | [4] | |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 20 minutes | 92.4 | [1] |

| Thermal Degradation | Solid state at 373 K for 1 week | Not specified | [1] |

| pH 6.8 at 37°C for 120 hours | ~46 | [4] | |

| Photolytic Degradation | Sunlight exposure for 48 hours | Not specified | [1] |

| UV light for 24 hours | Not specified | [6] |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and analyzing this compound and its byproducts are crucial for reproducible research.

Stability-Indicating HPLC Method

A common analytical technique for separating and quantifying this compound from its degradation products is High-Performance Liquid Chromatography (HPLC).[1][4][6]

-

Chromatographic Conditions:

-

Column: LiChroCART RP-18 (5 µm, 125 mm x 4 mm)[1] or InertSustain C18 (5 µm, 250 mm x 4.6 mm).[6]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10:90 v/v of acetonitrile and 0.02 M phosphate buffer at pH 7.0).[1]

-

Detection: UV detector at 268 nm.[1]

-

Column Temperature: Maintained at 40°C.[6]

-

Forced Degradation (Stress Testing) Protocols

The following are detailed protocols for inducing the degradation of this compound under various stress conditions.

-

Acidic Hydrolysis:

-

Accurately weigh 5.0 mg of this compound.

-

Dissolve it in 25.0 mL of 0.1 M hydrochloric acid.

-

Keep the solution in a stoppered flask at 313 K.

-

Withdraw samples at specified time intervals.

-

Immediately cool the samples in an ice-water mixture to stop the degradation.

-

Analyze the samples by a validated stability-indicating HPLC method.[1]

-

-

Alkaline Hydrolysis:

-

Accurately weigh 5.0 mg of this compound.

-

Dissolve it in 25.0 mL of 0.1 M sodium hydroxide.

-

Keep the solution in a stoppered flask at 313 K.

-

Withdraw samples at specified time intervals.

-

Immediately cool the samples in an ice-water mixture.

-

Analyze the samples by HPLC.[1]

-

-

Oxidative Degradation:

-

Accurately weigh 5.0 mg of this compound.

-

Dissolve it in 5.0 mL of the mobile phase.

-

Add 20.0 mL of a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for a specified duration (e.g., 20 minutes).

-

Withdraw samples and immediately cool them in an ice-water mixture.

-

Analyze the samples by HPLC.[1]

-

-

Photolytic Degradation:

-

Accurately weigh 5.0 mg of this compound.

-

Expose the solid drug to sunlight for a specified duration (e.g., 48 hours).[1]

-

Alternatively, dissolve 10 mL of a 250 ppm solution of cefquinome and expose it to UV light for 24 hours.[6]

-

After exposure, dissolve and dilute the sample with the mobile phase to a suitable concentration.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation (Solid State):

-

Accurately weigh 5.0 mg of this compound into a vial.

-

Place the vial in a heat chamber at 373 K with 0% relative humidity for a specified duration (e.g., 1 week).

-

After the specified time, remove the vial and allow it to cool to room temperature.

-

Dissolve the contents in the mobile phase and dilute to a suitable concentration.

-

Analyze the samples by HPLC.[1]

-

Visualizations

The following diagrams illustrate the degradation pathways and experimental workflows.

Caption: Proposed alkaline hydrolysis pathway of Cefquinome.

Caption: General photodegradation pathway of Cefquinome.

Caption: Experimental workflow for forced degradation studies.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Stability-Indicating Methods for Cefquinome Sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. frontiersin.org [frontiersin.org]

- 6. irjpms.com [irjpms.com]

Methodological & Application

Application Note: High-Throughput Analysis of Cefquinome Residues in Animal Tissues by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract